Amberlite(r) ira-67

Beschreibung

Evolution of Synthetic Polymeric Resins in Chemical Processes

The development of synthetic polymeric resins marks a significant milestone in chemical engineering, revolutionizing separation and purification processes. The genesis of synthetic ion exchange resins dates back to 1933, when British chemists B.A. Adams and E.L. Holmes pioneered the first phenolic-based cation and anion exchangers. These early resins, however, faced limitations in chemical stability and capacity. A transformative breakthrough occurred in 1945 with the introduction of polystyrene-based strongly acidic cation exchangers and polyacrylic weakly acidic resins by G.F. D'Alelio. Polyacrylic resins, characterized by their flexible aliphatic chains and carboxyl groups, exhibited superior hydrophilicity and swelling properties compared to their more rigid polystyrene counterparts. fishersci.se

By the 1950s, researchers recognized the potential of tertiary amine-functionalized polyacrylic resins for anion exchange. These materials demonstrated a higher affinity for organic acids and improved resistance to fouling in organic-rich environments, making them particularly suitable for industrial demineralization applications. fishersci.se Amberlite IRA-67, commercialized by Rohm and Haas (now part of DuPont), emerged as a benchmark product, distinguished by its optimized balance of high capacity, particle uniformity, and thermal resilience. fishersci.sefishersci.comfishersci.ca Modern polyacrylic resins, including Amberlite IRA-67, feature a crosslinked gel structure with spherical beads, facilitating efficient flow dynamics in column operations. fishersci.se Key innovations in these resins include enhanced porosity, which minimizes diffusion limitations and enables rapid ion exchange kinetics, and exceptional resistance to organic fouling due to their hydrophilic acrylic backbone, ensuring high regeneration efficiency. fishersci.sefishersci.comfishersci.ca Their operational stability across a broad pH range (0–14) further extends their utility in diverse chemical environments. fishersci.sefishersci.com

Distinctive Characteristics of Amberlite IRA-67 as a Weak Base Anion Exchanger

Amberlite IRA-67 is characterized as a weak base anion exchange resin, distinguished by its crosslinked acrylic gel matrix and tertiary amine functional groups. fishersci.sefishersci.comnih.govnih.govnih.gov This unique combination imparts several advantageous physical and chemical properties, making it highly effective in specific applications. Its gel-type structure provides exceptional physical stability and robust resistance to organic fouling, a common challenge in water treatment and bioprocessing. fishersci.sefishersci.com

The resin operates optimally within a pH range of 0–7, with reported effectiveness across pH 0 to 14 for service cycles. fishersci.sefishersci.com Its total exchange capacity is typically specified as ≥ 1.60 eq/L (in free base form), indicating its substantial capacity for ion exchange. fishersci.comnih.govnih.gov The spherical beads, ranging from 500 to 750 µm in diameter, contribute to efficient flow dynamics and minimal pressure drop in column operations. fishersci.sefishersci.comnih.gov The hydrophilic nature of its acrylic backbone is crucial for its resistance to hydrophobic interactions with natural organic matter, contributing to its high regeneration efficiency. fishersci.sefishersci.ca

The following table summarizes the key physical and chemical properties of Amberlite IRA-67:

| Property | Value | Source |

| Resin Type | Weak Base Anion Exchange | fishersci.sefishersci.com |

| Matrix | Crosslinked Acrylic (Gel) | fishersci.sefishersci.comnih.gov |

| Functional Group | Tertiary Amine | fishersci.comnih.govnih.gov |

| Ionic Form (as shipped) | Free Base (FB) | fishersci.comnih.gov |

| Physical Form | White, translucent, spherical beads | fishersci.comnih.gov |

| Particle Diameter | 500 – 750 µm | fishersci.comnih.gov |

| Total Exchange Capacity | ≥ 1.60 eq/L (FB form) | fishersci.comnih.govnih.gov |

| Water Retention Capacity | 56.0 – 62.0% (FB form) | fishersci.com |

| Temperature Range | 5 – 60°C (41 – 140°F) | fishersci.sefishersci.com |

| pH Stability | Effective from pH 0 to 14 (Service Cycle) | fishersci.com |

| Organic Fouling Resistance | Exceptional | fishersci.sefishersci.com |

Current Academic Research Paradigms and Unexplored Frontiers for Amberlite IRA-67

Amberlite IRA-67 is a subject of ongoing academic research, with established applications and emerging areas of interest.

Recovery and Purification of Organic Acids

A significant area of research for Amberlite IRA-67 involves the recovery and purification of organic acids from various solutions, including fermentation broths. Its high capacity for large organic molecules makes it particularly effective in these applications. nih.govuni.lu

Lactic Acid: Amberlite IRA-67 has demonstrated high adsorption capacity for lactic acid, with studies showing approximately 126 mg/g wet resin and over 95% lactic acid adsorption. fishersci.seuni.lu Optimal lactic acid adsorption typically occurs at pH 2–3, where the tertiary amine groups are protonated, enhancing anion exchange. fishersci.se Research indicates that using Amberlite IRA-67 for in situ extraction of lactic acid can significantly increase microbial productivity in fermentation processes. nih.govuni.lufishersci.ca The resin's hydrophilic acrylic matrix contributes to its higher selectivity for most organic acids compared to styrenic resins. fishersci.ca

Hyaluronic Acid (HA): In extractive fermentation systems, Amberlite IRA-67 has achieved a hyaluronic acid adsorption capacity of 220 mg/g resin under optimized conditions (pH 7, 25°C). fishersci.se Its hydrophilic structure minimizes non-specific binding, allowing for high recovery rates (e.g., 92% of high-purity HA after elution). fishersci.se The use of Amberlite IRA-67 in internal column systems has been shown to improve HA production by 1.36-fold compared to dispersed resin systems, while also significantly reducing broth viscosity. fishersci.comfishersci.pt

Other Organic Acids: The resin's utility extends to other organic acids:

Formic Acid: Studies have reported adsorption capacities of up to 239 mg/g for formic acid. fishersci.senih.gov

Levulinic Acid: Amberlite IRA-67 has been successfully used for the adsorptive separation of levulinic acid from aqueous solutions, with adsorption capacity increasing with resin quantity. citeab.com

Butyric and Acetic Acids: In food waste treatment, Amberlite IRA-67 has achieved loadings of 50.7 mg/g for butyric acid and 20.5 mg/g for acetic acid. fishersci.se While effective for lactic acid, a slight loss in capacity (4.9% per reuse) has been observed for acetic acid extraction. nih.gov

Picric Acid: Adsorption of picric acid onto Amberlite IRA-67 has been investigated, showing good fit to the Langmuir isotherm model. uni.lu

cis,cis-Muconic Acid: The resin shows moderate adsorption for cis,cis-muconic acid (84 mg/g). fishersci.se

The table below provides a summary of reported adsorption capacities for various organic acids on Amberlite IRA-67:

| Organic Acid | Adsorption Capacity (approx.) | Conditions (if specified) | Source |

| Lactic Acid | ~126 mg/g wet resin | Optimal pH 2-3 | fishersci.seuni.lu |

| Hyaluronic Acid | 220 mg/g resin | pH 7, 25°C | fishersci.se |

| Formic Acid | 239 mg/g | fishersci.senih.gov | |

| Levulinic Acid | 32.4–58 mg/g (increasing with dose) | 298 K (25°C) | citeab.com |

| Butyric Acid | 50.7 mg/g | Food waste treatment | fishersci.se |

| Acetic Acid | 20.5 mg/g | Food waste treatment | fishersci.se |

| Picric Acid | (Fitted to Langmuir model) | uni.lu | |

| cis,cis-Muconic Acid | 84 mg/g | fishersci.se |

Catalytic Applications and Unexplored Frontiers

The catalytic application of ion exchange resins, including Amberlite IRA-67, represents a less explored but promising frontier in chemical research. nih.gov The tertiary amine functional groups within Amberlite IRA-67 can act as a base catalyst in various organic transformations. nih.gov

Recent studies have demonstrated its efficiency and reusability as a heterogeneous catalyst for the synthesis of 1,8-dioxoxanthene derivatives, achieving excellent yields (88–98%) with short reaction times and simple experimental procedures. nih.gov The catalyst maintained its activity over multiple reuse cycles. nih.gov Previous work also indicates its use in asymmetric hydrogenation of ketones and Aldol (B89426) condensation reactions. nih.govnih.gov This highlights a significant unexplored area for Amberlite IRA-67, suggesting its potential as a versatile organocatalyst for reactions requiring tertiary amine-based catalysis, offering advantages such as non-toxicity, low cost, high efficiency, and easy recovery. nih.gov

Scope and Significance of Scholarly Inquiry into Amberlite IRA-67 Applications

In bioprocessing, the application of Amberlite IRA-67 for in situ product recovery (ISPR) has demonstrated its capacity to enhance fermentation productivity by effectively removing inhibitory organic acids like lactic acid from fermentation broths. nih.govuni.lufishersci.cafishersci.comfishersci.pt This not only boosts yields but also streamlines downstream processing by simplifying purification steps, which is crucial for the economic viability of biomanufacturing. fishersci.sefishersci.comfishersci.pt

Furthermore, the exploration of Amberlite IRA-67 in catalytic roles opens new avenues for greener chemical synthesis. Its reusability and efficiency as a heterogeneous catalyst offer environmental and economic benefits by reducing waste and simplifying product separation. nih.gov The ongoing research into its adsorption mechanisms and performance under various conditions provides critical data for developing more efficient and sustainable chemical and biotechnological processes. The continuous investigation into its properties and applications underscores its enduring importance in advanced chemical research.

Eigenschaften

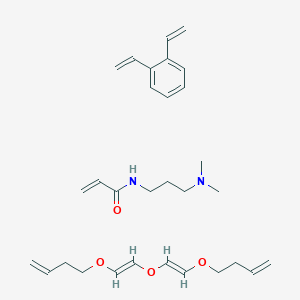

IUPAC Name |

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXNLYRRYYOMNG-JDDKLYJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65899-87-8 | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Frameworks of Molecular Interaction with Amberlite Ira 67

Fundamental Mechanisms of Ion Exchange and Adsorption on Amberlite IRA-67

The interaction of Amberlite IRA-67 with target molecules primarily involves two fundamental mechanisms: anion exchange and adsorption. These processes are dictated by the resin's chemical composition and physical structure.

Anion Exchange Dynamics Mediated by Tertiary Amine Functionalities

Amberlite IRA-67 possesses tertiary amine functional groups within its polyacrylic matrix, which are crucial for its anion exchange capabilities. sigmaaldrich.comacs.orgsigmaaldrich.comacs.orggfschemicals.comresearchgate.net As a weak base anion exchanger, its functionality is highly dependent on the pH of the solution. In acidic to neutral environments (typically pH 0–7), these tertiary amine groups can become protonated, forming positively charged sites (R-NH+). acs.org These protonated sites then facilitate the exchange of anions from the solution with counter-ions initially associated with the resin. acs.org

For instance, in the adsorption of organic acids such as lactic acid, the tertiary amine groups are protonated at lower pH values (e.g., pH 2–3 for lactic acid), which enhances the anion exchange process by increasing the affinity for the deprotonated acid species (lactate ions). This mechanism is represented by the following general reaction:

R-N + H+ + A- ⇌ R-NH+A-

Where R-N represents the tertiary amine functionality on the resin, H+ is a proton, and A- is the anion being exchanged. acs.org Studies on the adsorption of lactic acid have shown that optimal adsorption occurs at pH 2–3 due to the protonation of these tertiary amine groups. Similarly, the removal of propionic acid and tartaric acid by Amberlite IRA-67 also involves an ion exchange reaction between the carboxylic acid and the resin's tertiary amine. acs.org

Adsorption Mechanisms and Isotherm Modeling

Adsorption on Amberlite IRA-67 involves the accumulation of molecules or ions on the resin's surface. The efficiency and characteristics of this adsorption process are often described and predicted using various isotherm and kinetic models.

The Langmuir isotherm model is predicated on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. derpharmachemica.com This model is frequently applied to describe the adsorption behavior of various compounds on Amberlite IRA-67, particularly when the adsorption occurs at specific, localized sites without further interaction between adsorbed molecules. derpharmachemica.com

Numerous studies have demonstrated that the Langmuir isotherm provides a good fit for the adsorption data of various substances onto Amberlite IRA-67. For example, the adsorption of nitrite (B80452) ions onto Amberlite IRA-67 was found to be well-fitted by the Langmuir isotherm, with a maximum adsorption capacity of 16.23 mg/g. derpharmachemica.com Similarly, the adsorption of picric acid, tartaric acid, propionic acid, acetic acid, and glycolic acid has also shown good compliance with the Langmuir model. acs.orgacs.orgacs.orgacs.orgacs.orgbeykent.edu.trusv.ro

Table 1: Langmuir Isotherm Parameters for Adsorption on Amberlite IRA-67

| Adsorbate | Maximum Adsorption Capacity (qm) | Langmuir Constant (KL) | R² Value | Reference |

| Nitrite ions | 16.23 mg/g | N/A | >0.99 | derpharmachemica.com |

| Lactic Acid | 0.1923 g/g wet resin | 1.148 g/L | 0.950 | plos.org |

| Picric Acid | N/A | N/A | >0.99 | acs.orgbeykent.edu.tr |

| Tartaric Acid | N/A | N/A | 0.9962 | usv.ro |

| Propionic Acid | N/A | N/A | N/A | acs.orgacs.org |

| Acetic Acid | N/A | N/A | N/A | acs.orgacs.org |

| Glycolic Acid | N/A | N/A | N/A | acs.orgacs.org |

| Entacapone | 86.21 mg/g | N/A | 0.9801 | tandfonline.com |

The high R² values (correlation coefficients) often exceeding 0.99 indicate that the Langmuir model accurately describes the equilibrium adsorption, suggesting a monolayer adsorption characteristic for these systems. derpharmachemica.comacs.orgbeykent.edu.trusv.ro

In contrast to the Langmuir model, the Freundlich isotherm describes heterogeneous surface adsorption and multilayer formation, where adsorption occurs on sites with different affinities. plos.org While the Langmuir model often provides a better fit for many systems involving Amberlite IRA-67, the Freundlich model is also applied to assess the heterogeneity of the adsorption process. acs.orgacs.orgacs.orgacs.orgacs.orgbeykent.edu.trplos.org

For instance, the adsorption of lactic acid onto Amberlite IRA-67 has been observed to fit the Freundlich isotherm model well, suggesting a chemically heterogeneous adsorption process. plos.org However, for acetic and glycolic acids, the Langmuir isotherm generally provided a better fit than the Freundlich isotherm. acs.orgacs.org Similarly, for tartaric acid and propionic acid, the Langmuir isotherm was found to be a better fit. acs.orgacs.org

Table 2: Freundlich Isotherm Parameters for Adsorption on Amberlite IRA-67 (Selected Examples)

| Adsorbate | Freundlich Constant (KF) | Intensity of Adsorption (n) | R² Value | Reference |

| Lactic Acid | N/A | N/A | N/A | plos.org |

| Tartaric Acid | N/A | N/A | 0.8535 | usv.ro |

The applicability of the Freundlich model, even when not the best fit, provides insights into the nature of the adsorption surface and the distribution of adsorption energies.

The Elovich kinetic model is often used to describe chemisorption processes on heterogeneous surfaces, where the adsorption rate decreases exponentially with increasing surface coverage. acs.orgbeykent.edu.tr This model is particularly relevant when the rate-limiting step involves chemisorption or surface diffusion. acs.orgacs.orgbeykent.edu.trresearchgate.net

Table 3: Kinetic Model Fits for Adsorption on Amberlite IRA-67 (Selected Examples)

| Adsorbate | Best Fit Kinetic Model | R² Value | Reference |

| Lactic Acid | Pseudo-second order | N/A | plos.orgnih.gov |

| Nitrite ions | Pseudo-second order | N/A | derpharmachemica.com |

| Picric Acid | Pseudo-second order | 0.996 | acs.orgbeykent.edu.tr |

| Propionic Acid | Pseudo-second order | N/A | acs.orgresearchgate.net |

| Tartaric Acid | Pseudo-second order | N/A | acs.orgresearchgate.net |

| Entacapone | Weber-Morris intra-particle diffusion | 0.9793 | tandfonline.com |

While the Elovich model might not always be the best fit compared to pseudo-second-order kinetics, its application helps in understanding the underlying mechanisms of adsorption, especially for processes involving chemisorption. acs.orgacs.orgbeykent.edu.trresearchgate.net

Influence of Polyacrylic Gel Matrix Structure on Adsorption Capacity and Selectivity

Amberlite IRA-67 is characterized by its cross-linked polyacrylic gel matrix. sigmaaldrich.comdupont.comdupont.comacs.orgsigmaaldrich.comacs.orggfschemicals.comresearchgate.net This specific matrix structure significantly influences its adsorption capacity and selectivity. The polyacrylic matrix is inherently hydrophilic, which contributes to the resin's unique chemical and physical properties, enabling it to operate effectively even under continuous high loads of natural organic compounds. dupont.comdupont.com

The gel-type nature of the resin implies a relatively homogeneous internal structure with a network of pores that swell in the presence of water. This swelling allows for the accessibility of the tertiary amine functional groups located throughout the polymer matrix, not just on the surface. dupont.com The hydrophilic nature of the acrylic structure also minimizes non-specific binding, which is particularly beneficial in applications like hyaluronic acid (HA) recovery, where it enables high purity recovery after elution.

The matrix structure also imparts exceptional physical stability and resistance to organic fouling, a common issue in ion exchange processes. dupont.comdupont.com This resistance is crucial for maintaining the resin's long-term performance and regeneration efficiency. Compared to resins with a styrene (B11656) matrix, the acrylic gel matrix of Amberlite IRA-67 often exhibits higher selectivity for most organic acids. mdpi.com

The adsorption capacity is directly related to the availability of active sites and the surface area provided by the resin. Increasing the resin dosage generally leads to a higher percentage of adsorbate removal due to the increased availability of adsorption sites and surface area. derpharmachemica.commdpi.com However, excessively high resin concentrations can sometimes lead to shear stress, potentially reducing adsorption capacity. mdpi.com

The selectivity of Amberlite IRA-67 for certain ions or molecules is also influenced by its matrix. For instance, weak base resins like IRA-67 are often more efficient than strong base resins for organic acid separations due to their high oxidative resistance and less organic fouling. mdpi.com This selectivity is vital for targeted removal or recovery in complex mixtures, such as fermentation broths containing various organic acids. researchgate.netmdpi.comscielo.br

Table 4: Key Structural and Performance Characteristics of Amberlite IRA-67

| Characteristic | Value/Description | Reference |

| Copolymer | Crosslinked acrylic | dupont.com |

| Matrix | Gel | sigmaaldrich.comdupont.com |

| Functional Group | Tertiary amine | sigmaaldrich.comdupont.com |

| Physical Form | White, translucent, spherical beads | dupont.com |

| Total Exchange Capacity | ≥ 1.60 eq/L (free base form) | dupont.comgfschemicals.com |

| Water Retention Capacity | 56.0 – 62.0% (free base form) | dupont.com |

| Particle Diameter | 500 – 750 µm | dupont.com |

| pH Stability | Effective from pH 0 to 14 (service cycle) | dupont.com |

| Temperature Range | 5 – 60°C (41 – 140°F) | dupont.com |

| Organic Fouling | Exceptional resistance | dupont.com |

| Hydrophilicity | High (due to acrylic structure) | dupont.commdpi.com |

The interplay between the tertiary amine functionalities and the polyacrylic gel matrix structure enables Amberlite IRA-67 to exhibit a balanced profile of high capacity, stability, and resistance to organic fouling, making it a versatile adsorbent and ion exchanger in various chemical and biotechnological applications. dupont.comdupont.com

Kinetic Investigations of Solute-Amberlite IRA-67 Interactions

Kinetic studies are crucial for understanding the rate at which adsorption processes occur and identifying the rate-limiting steps. For Amberlite IRA-67, various kinetic models have been applied to elucidate the mechanisms of solute uptake.

Pseudo-First-Order Kinetic Models for Adsorption

The pseudo-first-order kinetic model, often expressed as the Lagergren equation, describes adsorption rates based on the assumption that the rate of adsorption sites occupied is proportional to the number of unoccupied sites. While this model is frequently applied in adsorption studies, research on Amberlite IRA-67 has indicated that it generally provides a less accurate fit for experimental data compared to the pseudo-second-order model. For instance, in the adsorption of lactic acid by Amberlite IRA-67, the pseudo-first-order model exhibited lower correlation coefficients (R²) ranging from 0.900 to 0.954, suggesting a poorer correlation with experimental data compared to the pseudo-second-order model plos.orgnih.gov.

Pseudo-Second-Order Kinetic Models for Adsorption

The pseudo-second-order kinetic model, which assumes that the rate-limiting step is chemisorption involving valence forces through electron sharing or exchange, has consistently shown a strong fit for adsorption onto Amberlite IRA-67. This model has been successfully applied to the adsorption of various organic acids and ions.

For the adsorption of lactic acid onto Amberlite IRA-67, the pseudo-second-order model provided excellent correlation coefficients (R²) ranging from 0.994 to 0.999, indicating a superior fit to the experimental kinetic data compared to the pseudo-first-order model plos.orgnih.govscispace.comnih.govresearchgate.net. The theoretical equilibrium adsorption capacities calculated by this model were also found to be in close agreement with experimental values plos.org.

Similarly, for the adsorption of propionic acid and tartaric acid by Amberlite IRA-67, the kinetics were well-described by the pseudo-second-order model acs.org. In the case of nitrite adsorption, experimental data also followed the pseudo-second-order kinetic model, with a high regression coefficient of 0.994, suggesting that chemisorption plays a significant role in this system derpharmachemica.com. The adsorption of picric acid by Amberlite IRA-67 also demonstrated a strong fit to the pseudo-second-order model, with an R² value of 0.996 acs.org.

The kinetic parameters for lactic acid adsorption by Amberlite IRA-67 at various temperatures, demonstrating the applicability of the pseudo-second-order model, are presented in the following table plos.org:

| Temperature (K) | Pseudo-Second-Order Rate Constant (k₂ × 10³ g/g·min) | Equilibrium Adsorption Capacity (q₂ g/g wet resin) | Correlation Coefficient (R²) |

|---|---|---|---|

| 293 | 1.56 | 0.201 | 0.999 |

| 303 | 1.64 | 0.198 | 0.998 |

| 313 | 1.75 | 0.193 | 0.996 |

| 323 | 1.89 | 0.182 | 0.994 |

Impact of Contact Time on Adsorption Equilibrium and Efficiency

Contact time is a critical parameter in adsorption studies, influencing the amount of solute adsorbed and the time required to reach equilibrium. For Amberlite IRA-67, the adsorption capacity generally increases with increasing contact time until an equilibrium state is achieved, where the rate of adsorption equals the rate of desorption.

For lactic acid adsorption by Amberlite IRA-67, the amount of adsorbed lactic acid (qₜ) was observed to increase with contact time, eventually reaching a plateau where equilibrium was established nih.gov. While the adsorption capacity decreased slightly with increasing temperature, the effect was not significant nih.gov. For acrylic acid removal using Amberlite IRA-67, an optimal contact time of 180 minutes was determined researchgate.net. Similarly, for the adsorption of nitrite ions, the removal percentage increased with contact time until equilibrium was reached derpharmachemica.com. These findings highlight the importance of sufficient contact time to maximize adsorption efficiency.

Thermodynamic Evaluation of Amberlite IRA-67 Adsorption Systems

Thermodynamic studies provide insights into the energy changes associated with the adsorption process, indicating its spontaneity and nature (endothermic or exothermic).

Determination of Enthalpy Changes (ΔH°) in Adsorption

The enthalpy change (ΔH°) of adsorption is a key thermodynamic parameter that can be determined from the slope of the van't Hoff plot (lnK_d versus 1/T), where K_d is the distribution coefficient and T is the temperature in Kelvin plos.orgnih.gov.

For the adsorption of lactic acid onto Amberlite IRA-67, the calculated enthalpy change (ΔH°) was found to be -32.82 kJ/mol over the temperature range of 293–323 K plos.orgnih.gov. The negative value of ΔH° indicates that the adsorption process is exothermic in nature, meaning it releases heat into the surroundings plos.orgnih.govnih.gov. This suggests that lower temperatures generally favor the adsorption of lactic acid by Amberlite IRA-67, although the decrease in adsorption with increasing temperature was not substantial plos.orgnih.gov.

Similarly, for the adsorption of formic acid onto Amberlite IRA-67, an adsorption enthalpy of -43.760 kJ/mol was reported, also indicating an exothermic process researchgate.net. The negative values of Gibbs free energy change (ΔG°) observed for both lactic acid and formic acid adsorption further confirm the spontaneity of these processes plos.orgnih.govnih.govresearchgate.net. Additionally, the negative value of entropy change (ΔS°) for lactic acid adsorption reflects a decrease in the randomness at the solid-liquid interface upon adsorption plos.orgnih.govnih.gov.

The thermodynamic parameters for lactic acid adsorption onto Amberlite IRA-67 at different temperatures are summarized below plos.org:

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 293 | -1.25 | -32.82 | -107.7 |

| 303 | -0.18 | -32.82 | -107.7 |

| 313 | 0.89 | -32.82 | -107.7 |

| 323 | 1.96 | -32.82 | -107.7 |

Advanced Methodologies for Amberlite Ira 67 Characterization and Performance Assessment

Spectroscopic Characterization of Amberlite IRA-67 Resins

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for identifying the functional groups present in the Amberlite IRA-67 resin, which is a weak base anion exchanger with a gel-type acrylic matrix. nih.govdupont.com The analysis of its FT-IR spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of its molecular structure. The resin is known to possess tertiary amine functional groups, which are central to its ion-exchange capabilities. tandfonline.comresearchgate.net

The FT-IR spectrum of untreated Amberlite IRA-67 displays several key peaks. A broad band observed in the region of 3280-3290 cm⁻¹ is typically assigned to the O-H stretching vibrations of hydroxyl groups, which may be present from absorbed water or within the polymer structure. researchgate.net Aliphatic C-H stretching is identified by peaks around 2929 cm⁻¹ and 2853 cm⁻¹. researchgate.net The presence of carbonyl (C=O) groups, characteristic of the acrylic backbone, is indicated by a band at approximately 1630 cm⁻¹. researchgate.net Furthermore, the crucial carbon-nitrogen (C-N) bonds of the tertiary amine groups are confirmed by a band at 1158 cm⁻¹, with additional C-N bending vibrations appearing at multiple wavenumbers, including 1261, 1233, 1181, and 1098 cm⁻¹. researchgate.net

These spectral features collectively provide a definitive fingerprint of the resin's chemical composition, confirming the presence of the acrylic framework and the essential tertiary amine functional groups responsible for its performance as a weak base anion exchanger.

Table 1: Characteristic FT-IR Absorption Bands for Amberlite IRA-67

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3282 - 3287 | O-H stretching (H-bonded alcohols) | researchgate.net |

| 2929 | Aliphatic C-H stretching | researchgate.net |

| 2853 | Aliphatic C-H stretching | researchgate.net |

| ~1630 | C=O stretching | researchgate.net |

| 1158 | C-N stretching | researchgate.net |

| 1261, 1233, 1181, 1098 | C-N bending of tertiary amine | researchgate.net |

Microscopic and Morphological Analysis of Amberlite IRA-67 Structures

Scanning Electron Microscopy (SEM) is employed to investigate the physical morphology, including surface topography and structure, of Amberlite IRA-67 resin beads. semanticscholar.orgnih.gov This analysis reveals that the resin is composed of spherical beads, which appear white and translucent in their hydrated state. dupont.com

A key characteristic of Amberlite IRA-67 identified through morphological studies is its gel-type structure. nih.govdupont.com Unlike macroporous resins which have discrete, large pores and a higher surface area, the gel structure of Amberlite IRA-67 is a continuous polymer network. nih.gov The porosity of this gel-type resin is on a molecular scale, consisting of the spaces within the crosslinked acrylic polymer matrix. nih.gov This hydrophilic acrylic structure allows for the diffusion of ions into the bead for exchange with the tertiary amine functional groups. dupont.com The integrity and uniformity of the bead surface, as observed by SEM, are important for ensuring consistent kinetic performance and physical stability during operation. nih.govdupont.com

Quantitative Analytical Techniques for Performance Evaluation in Solution

High-Performance Liquid Chromatography (HPLC) is a vital quantitative tool for evaluating the performance of Amberlite IRA-67 in various applications, particularly for the removal and recovery of organic acids from aqueous solutions. researchgate.net By precisely measuring the concentration of a target solute in a solution before and after contact with the resin, HPLC allows for the accurate determination of the resin's adsorption capacity and efficiency. researchgate.net

This methodology has been effectively used to assess the performance of Amberlite IRA-67 in biotechnological processes, such as the purification of fermentation broths. researchgate.net For instance, in the context of lactic acid fermentation, HPLC analysis has been used to quantify the uptake of both the desired product (lactic acid) and inhibitory byproducts (acetic acid). researchgate.net Research has shown that under specific fermentation conditions, the resin loading for acetic acid and lactic acid was 3.81 mg/g and 170.2 mg/g of resin, respectively. researchgate.net Other studies using HPLC have determined the maximum adsorption capacity (qmax) for lactic acid to be approximately 136.11 mg per gram of resin. researchgate.net Similarly, the adsorption of hyaluronic acid has been quantified, with Amberlite IRA-67 showing a high adsorption percentage of 81.80%. nih.gov These quantitative findings are crucial for process optimization, demonstrating the resin's effectiveness in in situ product recovery and purification. nih.govresearchgate.net

Table 2: Adsorption Performance of Amberlite IRA-67 for Various Solutes as Determined by HPLC

| Target Solute | Adsorption Capacity / Performance | Application Context | Reference |

| Lactic Acid | 170.2 mg/g (resin loading) | Fermentation Broth | researchgate.net |

| Acetic Acid | 3.81 mg/g (resin loading) | Fermentation Broth | researchgate.net |

| Lactic Acid | 136.11 mg/g (maximum capacity, qmax) | Model Solution | researchgate.net |

| Hyaluronic Acid | 81.80% Adsorbed | Model Solution | nih.gov |

Applications of Amberlite Ira 67 in Heterogeneous Catalysis Research

Development of Amberlite IRA-67 as a Heterogeneous Catalyst for Organic Synthesis

Research has increasingly focused on leveraging the basic properties of Amberlite IRA-67 for catalyzing important organic transformations. Its tertiary amine groups can effectively act as a base catalyst in a variety of reactions, offering advantages such as simple work-up procedures and minimal environmental impact. tandfonline.comresearchgate.net

Amberlite IRA-67 has been identified as a novel and highly efficient heterogeneous catalyst for the synthesis of 1,8-dioxoxanthene derivatives. tandfonline.comtandfonline.com These compounds are synthesized through the reaction of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione. researchgate.net The use of Amberlite IRA-67 in this reaction leads to excellent product yields, typically ranging from 88% to 98%, with significantly short reaction times of 15 to 65 minutes. tandfonline.comresearchgate.net

One of the key advantages of this catalytic system is its operational simplicity and the ease of catalyst recovery through simple filtration. tandfonline.com Studies have shown that the Amberlite IRA-67 catalyst can be recovered and reused for up to six consecutive runs without a significant loss in its catalytic activity, highlighting its durability and economic viability. researchgate.nettandfonline.com The synthesis is effective for a range of aromatic aldehydes with different electronic properties. researchgate.net

Table 1: Amberlite IRA-67 Catalyzed Synthesis of Various 1,8-Dioxoxanthene Derivatives This table is interactive. You can sort and filter the data.

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 15 | 98 |

| 2 | 4-Methylbenzaldehyde | 55 | 92 |

| 3 | 4-Methoxybenzaldehyde | 25 | 95 |

| 4 | 4-Chlorobenzaldehyde | 45 | 94 |

| 5 | 4-Nitrobenzaldehyde | 65 | 88 |

| 6 | 3-Nitrobenzaldehyde | 60 | 90 |

The application of Amberlite IRA-67 has been successfully extended to the Darzens reaction for the synthesis of novel oxirane derivatives. haramaya.edu.etharamaya.edu.et Specifically, it catalyzes the reaction between 2-chloroacetophenone (B165298) and various aldehydes to produce 3-substituted benzyl-2-oxiranes. haramaya.edu.et This method has been noted as an effective methodology for synthesizing these derivatives, providing good yields under ambient, room temperature conditions. haramaya.edu.etharamaya.edu.et The synthesized oxirane compounds have been characterized using various spectroscopic techniques, confirming their structures. haramaya.edu.et

Amberlite IRA-67 has also found application as a base catalyst in aldol (B89426) condensation reactions. tandfonline.com Its tertiary amine functional groups are capable of deprotonating ketones, facilitating their reaction with aldehydes. tandfonline.com A specific instance reported in the literature involves the use of Amberlite IRA-67 to deprotonate acetone (B3395972), enabling its aldol condensation with furfural. tandfonline.com This demonstrates the resin's potential as a solid base catalyst for carbon-carbon bond formation via condensation reactions.

Optimization of Catalytic Reaction Parameters

To maximize the efficiency of Amberlite IRA-67 as a catalyst, researchers have investigated the optimization of various reaction parameters.

The amount of catalyst used, or catalyst loading, is a critical parameter that significantly influences reaction kinetics, yield, and selectivity. Insufficient catalyst can lead to low conversion rates, while excessive amounts may not provide additional benefits and can be uneconomical.

In the synthesis of 9-phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydroxanthene-1,8-dione, the effect of Amberlite IRA-67 loading was systematically studied. researchgate.net Research demonstrated that by increasing the catalyst amount from 1 mol% to 5 mol%, the reaction time could be significantly reduced while achieving an excellent product yield. The optimal catalyst loading was found to be 5 mol%, which resulted in a 98% yield in just 15 minutes under reflux conditions in acetonitrile (B52724). researchgate.net Further increases in catalyst loading did not improve the outcome, establishing 5 mol% as the most efficient concentration for this specific transformation. researchgate.net

Table 2: Optimization of Amberlite IRA-67 Catalyst Loading This table is interactive. You can sort and filter the data.

| Entry | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | Acetonitrile | 90 | 45 |

| 2 | 2 | Acetonitrile | 75 | 62 |

| 3 | 3 | Acetonitrile | 60 | 78 |

| 4 | 4 | Acetonitrile | 45 | 88 |

| 5 | 5 | Acetonitrile | 15 | 98 |

Influence of Reaction Temperature and Solvent Conditions on Catalytic Efficiency

Reaction Temperature:

The operational temperature range for Amberlite IRA-67 is typically between 5°C and 60°C (41°F and 140°F), as suggested by the manufacturer for general applications. dupont.com For catalytic purposes, the temperature can play a crucial role in reaction kinetics. In the synthesis of 1,8-dioxoxanthene derivatives, reactions are often conducted at reflux temperature. researchgate.net For instance, the optimal yield for the synthesis of 9-phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydroxanthene-1,8-dione was achieved at the reflux temperature of acetonitrile. researchgate.net

Solvent Conditions:

The choice of solvent is a critical factor that can dramatically affect the catalytic performance of Amberlite IRA-67. The solvent can influence the solubility of reactants, the swelling of the resin beads, and the accessibility of the catalytic active sites.

In a study on the synthesis of 1,8-dioxoxanthene derivatives, the effect of different solvents on the reaction yield was investigated. The reaction between benzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione was used as a model. The results, as summarized in the table below, demonstrate the profound impact of the solvent on the catalytic efficiency of Amberlite IRA-67.

| Solvent | Reaction Conditions | Yield (%) |

| Water | Reflux | No Reaction |

| Ethanol (B145695) | Reflux | 38 |

| Tetrahydrofuran (THF) | Reflux | 30 |

| Acetonitrile | Reflux | 98 |

As the data indicates, acetonitrile proved to be the most effective solvent, leading to a near-quantitative yield of the desired product. researchgate.net In contrast, the reaction showed significantly lower yields in ethanol and THF, and no product was formed in water. researchgate.net This highlights the importance of selecting an appropriate solvent system to maximize the catalytic potential of Amberlite IRA-67. The high performance in acetonitrile at reflux suggests that this solvent provides a favorable environment for the reaction, likely by ensuring adequate solubility of the reactants and facilitating their interaction with the catalytic sites on the resin. researchgate.net

Catalyst Reusability, Stability, and Durability Studies

A significant advantage of using heterogeneous catalysts like Amberlite IRA-67 is the potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes.

Evaluation of Regeneration Protocols for Sustained Catalytic Activity

The ability to regenerate a catalyst and restore its activity is a key aspect of its practical application. For Amberlite IRA-67, its robust physical and chemical nature allows for effective regeneration. While specific protocols for regeneration after its use in organic synthesis are not always detailed in the primary literature, procedures used for its regeneration in adsorption and other applications can be adapted.

A common method for regenerating ion-exchange resins involves washing with acidic and basic solutions. For instance, a pretreatment procedure to prepare the resin for use involves sequential washing with 1 M NaOH and 1 M HCl. This process is designed to remove any impurities and to ensure the active sites are in the desired ionic form. A similar procedure can be employed for regeneration. For example, after a catalytic run, the resin can be washed with a suitable solvent to remove residual reactants and products, followed by treatment with a base like NaOH to elute any strongly adsorbed species, and then an acid wash to fully regenerate the active sites. A final wash with deionized water until a neutral pH is achieved would complete the process.

In the context of recovering adsorbed products, such as hyaluronic acid, a regeneration protocol involving washing with distilled water and then eluting the product with 1 M NaOH has been reported. nih.gov This demonstrates the feasibility of using basic solutions to remove bound molecules and regenerate the resin's capacity.

Assessment of Catalyst Deactivation Mechanisms over Multiple Cycles

The long-term stability and resistance to deactivation are critical for the industrial application of any catalyst. Amberlite IRA-67 is known for its exceptional physical stability and resistance to organic fouling. dupont.com

Studies on the reuse of Amberlite IRA-67 in the synthesis of 1,8-dioxoxanthene derivatives have demonstrated its excellent durability. The catalyst was successfully recovered by simple filtration and reused for six consecutive cycles without a significant loss in its catalytic activity. researchgate.net The yield of the product remained high even after the sixth cycle, indicating the robust nature of the catalyst under the applied reaction conditions. tandfonline.com

The following table illustrates the reusability of Amberlite IRA-67 in the synthesis of 9-phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydroxanthene-1,8-dione: tandfonline.com

| Cycle | Yield (%) |

| 1 | 98 |

| 2 | 96 |

| 3 | 95 |

| 4 | 94 |

| 5 | 92 |

| 6 | 90 |

While Amberlite IRA-67 exhibits high stability, potential deactivation mechanisms should be considered, especially over extended use or under harsh conditions. Possible deactivation pathways for ion-exchange resin catalysts include:

Fouling: The irreversible adsorption of reactants, products, or byproducts onto the active sites or within the pores of the resin can block access to the catalytic centers. The acrylic structure of Amberlite IRA-67 is designed to minimize organic fouling. nih.gov

Leaching: The active functional groups could potentially detach from the polymer backbone, leading to a gradual loss of activity. However, the covalent bonding of the tertiary amine groups to the acrylic matrix provides good stability.

Thermal Degradation: Although the resin has a defined operating temperature range, exposure to temperatures exceeding this limit can cause irreversible damage to the polymer structure and the functional groups.

Poisoning: Certain impurities in the reaction mixture could strongly bind to the active sites and act as catalyst poisons.

In a study related to the extraction of carboxylic acids, a slight decrease in the adsorption capacity for acetic acid was observed after several cycles, suggesting some minor deactivation. researchgate.net It was also hypothesized that the deposition of salts within the resin pores could lead to a reduction in adsorption capacity over time. researchgate.net However, for many catalytic applications, particularly under the mild conditions often employed, Amberlite IRA-67 demonstrates excellent stability and a low tendency for deactivation. researchgate.nettandfonline.com

Applications of Amberlite Ira 67 in Adsorption and Separation Science

Adsorption of Biomolecules and Dyes

Adsorption of Hyaluronic Acid in Biosynthesis Processes

Amberlite IRA-67 exhibits a high adsorption capacity for hyaluronic acid (HA), a crucial biopolymer, making it valuable in biosynthesis and purification processes. nih.govuni.lusigmaaldrich.comwikipedia.org Studies have shown that Amberlite IRA-67 has a superior HA adsorption capacity compared to other Amberlite resins such as IRA400 Cl, IRA900 Cl, IRA410 Cl, and IRA402 Cl, achieving an adsorption rate of 81.80 ± 0.56%. nih.gov

In extractive fermentation systems, the resin's hydrophilic structure minimizes non-specific binding, contributing to a high HA adsorption capacity of 220 mg/g resin under optimized conditions (pH 7, 25°C). ontosight.ai This optimization facilitates a 92% recovery of high-purity HA following elution with 1 M NaOH. ontosight.ai The integration of Amberlite IRA-67 into bioreactors has been shown to enhance HA biosynthesis. For instance, the application of dispersed IRA-67 improved HA production by 1.37-fold compared to fermentations without resin. nih.govuni.lu Further enhancements were observed with an internal column system, which led to a 1.36-fold improvement in HA production (3.928 g/L) over the dispersed system and a significant reduction in broth viscosity from 58.8 to 23.7 mPa·s. nih.govuni.lu This indicates the effectiveness of in situ product recovery (ISPR) adsorption in streamlining HA purification. nih.govuni.lu

Table 1: Adsorption Performance of Amberlite IRA-67 for Hyaluronic Acid

| Parameter | Value | Reference |

| Adsorption Capacity (HA) | 220 mg/g resin | ontosight.ai |

| Adsorption Percentage (HA) | 81.80 ± 0.56% | nih.gov |

| Optimal pH for HA Adsorption | 7 | ontosight.ai |

| Optimal Temperature for HA | 25°C | ontosight.ai |

| HA Recovery after Elution | 92% (with 1 M NaOH) | ontosight.ai |

| HA Production Improvement (Dispersed Resin) | 1.37-fold | nih.govuni.lu |

| HA Production Improvement (Internal Column) | 1.36-fold (3.928 g/L) | nih.govuni.lu |

| Viscosity Reduction (Internal Column) | 58.8 to 23.7 mPa·s | nih.govuni.lu |

Recovery of Direct Dyes from Industrial Effluents

Amberlite IRA-67 is also employed in the recovery of direct dyes from industrial effluents, addressing environmental concerns associated with textile and dye industry wastewater. nih.govnih.gov Studies on the adsorption of Direct Yellow RL onto Amberlite IRA-67 have shown a significant decrease in adsorption capacity with increasing temperature, from 640 mg/g at 25°C to 535 mg/g at 45°C. nih.gov This behavior suggests an exothermic adsorption mechanism for Direct Yellow RL. nih.gov

Conversely, for the reactive dye Remazol Black B (RBB), research indicates that the amount of dye retained by anion exchangers, including Amberlite IRA-67, increased with a rise in temperature. ontosight.ai The maximum sorption capacity calculated from the Langmuir model for RBB on Amberlite IRA-67 was 66.4 mg/g. ontosight.ai This difference in temperature dependency highlights the complex and dye-specific nature of adsorption mechanisms on Amberlite IRA-67.

Table 2: Adsorption Performance of Amberlite IRA-67 for Direct Dyes

| Dye Type | Adsorption Capacity (mg/g) | Temperature Range (°C) | Temperature Effect | Reference |

| Direct Yellow RL | 640 (at 25°C), 535 (at 45°C) | 25–45 | Decreased with T | nih.gov |

| Remazol Black B (RBB) | 66.4 | Not specified for this value, but generally increased with T | Increased with T | ontosight.ai |

Process Optimization in Adsorption Systems

Optimizing the operational parameters of adsorption systems utilizing Amberlite IRA-67 is crucial for maximizing its efficiency in various applications.

Investigation of Optimal Resin Dosage and Initial Solute Concentration

The resin dosage and initial solute concentration are critical parameters influencing adsorption efficiency. For hyaluronic acid production, an optimal Amberlite IRA-67 dosage of 50 g/L was identified, leading to the highest total HA production of 1.174 ± 0.003 g/L. nih.gov While increasing the resin dosage generally increased the amount of HA adsorbed due to more available active sites, dosages exceeding 50 g/L resulted in a gradual decrease in total HA concentration, possibly due to competitive adsorption from other culture components or shear stress on the cells. nih.gov

In the context of lactic acid adsorption, studies have investigated the effects of varying resin doses (e.g., 0.5 to 1.75 g/10 ml) and initial lactic acid concentrations (21.5 to 99.0 g/liter ). nih.gov The kinetic data for lactic acid adsorption on Amberlite IRA-67 consistently followed the pseudo-second-order model, indicating a chemisorption-controlled process. nih.govchembk.comnih.gov For levulinic acid recovery, the adsorption yield was observed to increase with resin dosage but decrease with higher initial levulinic acid concentrations. sigmaaldrich.com This highlights the importance of balancing the adsorbent's capacity with the solute load.

Table 3: Effect of Amberlite IRA-67 Dosage on Hyaluronic Acid Production

| IRA-67 Dosage (g/L) | Total HA Production (g/L) | Reference |

| 0 | Not specified | nih.gov |

| 50 | 1.174 ± 0.003 | nih.gov |

| 60 | 1.107 | nih.gov |

Parametric Studies on Temperature Effects on Adsorption Performance

Temperature significantly influences the adsorption performance of Amberlite IRA-67. For the adsorption of lactic acid, increasing the temperature from 293K to 323K (20°C to 50°C) at a lactic acid concentration of 42.5 g/liter resulted in a slight decrease in both equilibrium and ultimate adsorption capacities. nih.govchembk.comnih.gov Thermodynamic analysis revealed that the adsorption of lactic acid onto IRA-67 is a spontaneous and exothermic process, characterized by negative Gibbs free energy (ΔG°) values that become less negative with increasing temperature, and a negative enthalpy (ΔH°) of -32.82 kJ/mol. nih.govchembk.com This exothermic nature implies that lower temperatures are generally more favorable for lactic acid adsorption. nih.govchembk.com

Similarly, the adsorption capacity of Amberlite IRA-67 for Direct Yellow RL decreased from 640 mg/g to 535 mg/g when the temperature increased from 25°C to 45°C, further supporting an exothermic adsorption mechanism for this dye. nih.gov However, as noted previously, studies on Remazol Black B indicated an increase in dye retention by anion exchangers with rising temperature, suggesting that the thermal behavior of adsorption is highly dependent on the specific solute and its interaction with the resin. ontosight.ai

Table 4: Thermodynamic Parameters for Lactic Acid Adsorption onto Amberlite IRA-67

| Parameter | Value (at 293-323K, 42.5 g/L lactic acid) | Interpretation | Reference |

| ΔG° | Negative (decreasing with increasing T) | Spontaneous, less favorable at higher T | nih.govchembk.com |

| ΔH° | -32.82 kJ/mol | Exothermic | nih.govchembk.com |

| ΔS° | Negative | Decrease in randomness at solid-liquid interface | chembk.com |

Integration of Amberlite Ira 67 in Biotechnological and Bioremediation Applications

Biocompatibility and Bioremediation Assessments of Amberlite IRA-67

Application in Wastewater Treatment for Pollutant Removal (e.g., Nitrophenols)

The presence of nitrophenols in wastewater streams poses a significant environmental concern due to their high toxicity. wikipedia.orgwikipedia.orgfishersci.com Effective separation and removal of these compounds are crucial for environmental protection. wikipedia.orgwikipedia.orgfishersci.com Amberlite IRA-67, a polyacrylic gel-type weakly basic anion exchange resin, has demonstrated utility in the adsorption of various organic pollutants, including nitrophenols, from aqueous solutions. wikipedia.orgwikipedia.orgfishersci.comfishersci.nofishersci.be Its effectiveness stems from its functional group, which facilitates complex formation with acid molecules. wikipedia.org

Detailed Research Findings on Nitrophenol Adsorption

Research has extensively investigated the adsorption capabilities of Amberlite IRA-67, particularly for the removal of picric acid (2,4,6-trinitrophenol), a prevalent nitrophenol contaminant. wikipedia.orgwikipedia.orgfishersci.com Studies have explored the equilibrium, kinetics, and thermodynamic conditions governing this adsorption process. wikipedia.orgwikipedia.orgfishersci.com

Equilibrium Studies: In equilibrium studies, an optimal amount of 1.00 g of Amberlite IRA-67 was determined for picric acid adsorption. wikipedia.orgwikipedia.orgfishersci.com The experimental data for picric acid adsorption by Amberlite IRA-67 were effectively described by both Freundlich and Langmuir isotherm models. wikipedia.orgwikipedia.orgfishersci.com Notably, the Langmuir isotherm model provided a strong fit to the experimental data, exhibiting R-squared values exceeding 0.99 at various temperatures. wikipedia.orgwikipedia.orgfishersci.com This suggests a monolayer adsorption mechanism, where adsorption occurs at specific homogeneous sites on the adsorbent surface. wikipedia.orgwikipedia.orgfishersci.com

Kinetic Studies: Kinetic investigations into picric acid adsorption onto Amberlite IRA-67 involved the application of pseudo-first-order, pseudo-second-order, and Elovich kinetic models. wikipedia.orgwikipedia.orgfishersci.com The pseudo-second-order model provided the best fit for this adsorption system, indicated by an R-squared value of 0.996. wikipedia.orgwikipedia.orgfishersci.com This suggests that the rate-limiting step in the adsorption process is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. wikipedia.orgwikipedia.orgfishersci.com

Thermodynamic Studies: Thermodynamic parameters, including enthalpy (ΔH°ads), entropy (ΔS°ads), and Gibbs free energy (ΔG°ads), were calculated at different temperatures (298 K, 308 K, and 318 K) to understand the nature of the adsorption process. wikipedia.orgwikipedia.orgfishersci.com The standard enthalpy of adsorption (ΔH°ads) was determined to be -21.204 kJ·mol⁻¹, indicating an exothermic adsorption process. wikipedia.orgwikipedia.orgfishersci.com The standard entropy of adsorption (ΔS°ads) was calculated as -200.043 J·mol⁻¹·K⁻¹, suggesting a decrease in randomness at the solid-liquid interface during adsorption. wikipedia.orgwikipedia.orgfishersci.com The values for ΔG°ads were also calculated for the different temperatures, providing insights into the spontaneity of the adsorption process under varying conditions. wikipedia.orgwikipedia.orgfishersci.com

Comparative Performance

While Amberlite IRA-67 has shown strong performance for picric acid, its efficacy can vary depending on the specific pollutant. For instance, in the removal of general phenols from aqueous solutions, Amberlite IRA-67 demonstrated a lower uptake efficiency (22.1%) compared to a strong-base anion exchange resin, Amberlyst A26 (up to 74.2%). fishersci.no Furthermore, the uptake of general phenols by Amberlite IRA-67 was found to be a non-spontaneous process (ΔG° = 3.06 kJ·mol⁻¹), in contrast to Amberlyst A26 where it was spontaneous. fishersci.no However, for acrylic acid, Amberlite IRA-67 proved more effective than Amberlite IRA-400, achieving a maximum adsorption capacity (q_e) of 232.44 mg·g⁻¹ compared to 120.21 mg·g⁻¹ for Amberlite IRA-400. wikipedia.org This highlights that the resin's performance is dependent on the chemical nature of the target compound.

Data Tables

The following tables summarize key research findings related to the application of Amberlite IRA-67 in wastewater treatment for pollutant removal.

Table 1: Kinetic Model Fit for Picric Acid Adsorption onto Amberlite IRA-67

| Kinetic Model | R-squared (R²) Value wikipedia.orgwikipedia.orgfishersci.com |

| Pseudo-first-order | (Not explicitly given, but lower than pseudo-second-order) |

| Pseudo-second-order | 0.996 |

| Elovich | (Not explicitly given, but lower than pseudo-second-order) |

Table 2: Thermodynamic Parameters for Picric Acid Adsorption onto Amberlite IRA-67

| Parameter | Value wikipedia.orgwikipedia.orgfishersci.com | Unit |

| Standard Enthalpy (ΔH°ads) | -21.204 | kJ·mol⁻¹ |

| Standard Entropy (ΔS°ads) | -200.043 | J·mol⁻¹·K⁻¹ |

| Standard Gibbs Free Energy (ΔG°ads) at 298 K | (Calculated, but specific value not provided in abstract) | kJ·mol⁻¹ |

| Standard Gibbs Free Energy (ΔG°ads) at 308 K | (Calculated, but specific value not provided in abstract) | kJ·mol⁻¹ |

| Standard Gibbs Free Energy (ΔG°ads) at 318 K | (Calculated, but specific value not provided in abstract) | kJ·mol⁻¹ |

Table 3: Adsorption Capacity Comparison for Acrylic Acid on Amberlite Resins

| Resin Type | Maximum Adsorption Capacity (q_e) wikipedia.org | Unit |

| Amberlite IRA-67 | 232.44 | mg·g⁻¹ |

| Amberlite IRA-400 | 120.21 | mg·g⁻¹ |

Regeneration, Reusability, and Long Term Performance of Amberlite Ira 67

Development and Evaluation of Resin Regeneration Protocols

The economic viability and efficiency of ion exchange processes heavily depend on the resin's ability to be effectively regenerated. For Amberlite IRA-67, which features a gel-type acrylic matrix and tertiary amine functional groups, regeneration protocols are designed to reverse the adsorption process and restore the resin's exchange capacity. wetco-eg.comecosoft.com

Chemical elution is the standard method for regenerating Amberlite IRA-67. The process typically involves washing the resin with a basic solution to strip the adsorbed anions. Sodium hydroxide (B78521) (NaOH) is a commonly used and effective regenerant.

Research has demonstrated the efficacy of NaOH in desorbing organic acids from the resin. In one study focused on lactic acid recovery, a 0.5 M NaOH solution was used as the desorbing agent, achieving an average desorption efficiency of 68%. researchgate.net Another study on the recovery of hyaluronic acid also identified 1 M NaOH as a suitable eluent to regenerate the resin at ambient temperatures. mdpi.com The hydrophilic nature of the resin's acrylic polymer structure contributes to the effective desorption of organic compounds during this regeneration process. nih.gov

The reusability of Amberlite IRA-67 has been evaluated across multiple adsorption-desorption cycles, showing high stability for certain applications. For instance, in the recovery of lactic acid, the resin maintained a high average removal efficiency of 97% over 13 cycles. researchgate.net

However, performance can vary depending on the substance being adsorbed. While the resin showed no loss in adsorption capacity for lactic acid after successive extractions, a capacity loss of 4.9% per reuse was observed for acetic acid. researchgate.net In a different application, where Amberlite IRA-67 was used as a heterogeneous catalyst for the synthesis of 1,8-dioxoxanthene derivatives, it was successfully recovered and reused six times without any noticeable decline in its catalytic activity. tandfonline.comresearchgate.net

| Substance/Application | Number of Cycles | Observed Performance | Source |

|---|---|---|---|

| Lactic Acid Adsorption | 13 | Maintained 97% average removal efficiency. | researchgate.net |

| Lactic Acid Extraction | Multiple | No loss in adsorption capacity. | researchgate.net |

| Acetic Acid Extraction | Multiple | 4.9% loss in capacity per reuse. | researchgate.net |

| Catalyst for 1,8-dioxoxanthene synthesis | 6 | No noticeable loss in activity. | tandfonline.comresearchgate.net |

Studies on Long-Term Durability and Operational Stability

The long-term performance of an ion exchange resin is crucial for its industrial application, as it directly impacts operational costs and process reliability. Amberlite IRA-67 is noted for its exceptional physical stability and durability. dupont.comecosoft.com

Studies have shown that Amberlite IRA-67 can maintain its operational stability over extended periods. In one long-term fermentation process for lactic acid production, the resin was used for over 108 days, successfully maintaining the pH of the fermentation broth throughout the period. researchgate.net While a decline in capacity for acetic acid adsorption has been noted with repeated use, the resin's performance in other applications, such as its catalytic function, demonstrates excellent durability over multiple cycles. researchgate.nettandfonline.comresearchgate.net The manufacturer specifies that at least 95% of the resin beads remain whole and uncracked, indicating high structural integrity. ecosoft.com

A key advantage of Amberlite IRA-67 is its outstanding resistance to organic fouling. dupont.comwetco-eg.comecosoft.com This property is attributed to its hydrophilic acrylic gel structure, which facilitates the effective elution of adsorbed organic molecules during regeneration. nih.govdupont.com This makes the resin particularly suitable for treating water with high organic content. dupont.comdupont.com The robust physical nature of the crosslinked acrylic matrix also contributes to its resistance to physical degradation, ensuring reliable performance in industrial systems. wetco-eg.comnih.gov

Comparative Analysis with Alternative Adsorbents and Catalysts

Comparative Efficacy with Strong Base Anion Exchange Resins (e.g., Amberlite IRA-400)

Ion exchange resins are broadly categorized by their functional group strength, influencing their selectivity and mechanism of action. Amberlite™ IRA-67, a weak base anion exchange resin, and Amberlite™ IRA-400, a strong base anion exchange resin, exhibit distinct characteristics that lead to varied performance in different applications.

Amberlite™ IRA-67 is characterized by a crosslinked acrylic gel matrix containing tertiary amine functional groups. dupont.comwatersurplus.comsigmaaldrich.comsigmaaldrich.com This hydrophilic acrylic structure provides high capacity, excellent physical stability, fast kinetics, and notable resistance to organic fouling. dupont.comwatersurplus.com The adsorption mechanism for weak base anion exchange resins like Amberlite™ IRA-67 primarily involves the adsorption of undissociated forms of acids, particularly effective at pH values below the pKa of the target acid. sci-hub.se Its flexible acrylic polymer structure facilitates effective adsorption and desorption of naturally occurring organic molecules, such as humic and fulvic acids. haramaya.edu.et While it has a slightly lower affinity for organic acids found in surface waters compared to polystyrenic weak base resins, this characteristic allows for more complete elution of adsorbed organics. haramaya.edu.et

In contrast, Amberlite™ IRA-400 is a strong base anion exchange resin, typically composed of a polystyrene-divinylbenzene matrix with quaternary ammonium (B1175870) functional groups. guidechem.comsigmaaldrich.comchemicalbook.com The adsorption mechanism for strong base resins is predominantly an anion-exchange process, where the dissociated form of the target anion in solution exchanges with the resin's functional group. researchgate.netdeswater.com Amberlite™ IRA-400 is widely used for general deionization, including silica (B1680970) reduction and deoxygenation, and for the removal of amino acids at high pH. sigmaaldrich.com

The differences in their chemical structures and mechanisms lead to varied performance in specific applications:

Lactic Acid Recovery: Amberlite™ IRA-67 consistently demonstrates superior efficiency in lactic acid recovery from fermentation broths compared to strong base resins like Amberlite™ IRA-400 (or IRA-402). Studies show that IRA-67 achieved a maximum adsorption capacity of 220.69 mg/g for lactic acid, with an average removal efficiency of 97% over multiple cycles in batch experiments. researchgate.netmdpi.comresearchgate.net For instance, Amberlite™ IRA-67 exhibited a lactic acid adsorption capacity of approximately 126 mg/g wet resin with over 95% adsorption, whereas Amberlite™ IRA-402 showed about 119 mg/g wet resin with over 85% adsorption. scielo.brscielo.br

Acrylic Acid Removal: In the removal of acrylic acid, Amberlite™ IRA-67 proved more effective, achieving a maximum adsorption capacity (qe) of 232.44 mg/g, significantly higher than Amberlite™ IRA-400's qe of 120.21 mg/g under optimal conditions. researchgate.net

Hyaluronic Acid (HA) Adsorption: Amberlite™ IRA-67 has shown higher adsorption capacity for hyaluronic acid (81.80 ± 0.56%) compared to strong base anion resins such as Amberlite™ IRA-400 Cl and IRA-402 Cl. nih.govsemanticscholar.org This suggests that weak base resins are often more efficient for organic acid separations. nih.gov

Table 1: Comparative Adsorption Performance of Amberlite™ IRA-67 vs. Strong Base Anion Exchange Resins

| Application | Resin Type | Adsorption Capacity / Removal Efficiency | Reference |

| Lactic Acid Recovery | Amberlite™ IRA-67 | 220.69 mg/g (89.09% removal) | researchgate.net |

| Amberlite™ IRA-400/402 | 119 mg/g (85% removal) | scielo.brscielo.br | |

| Acrylic Acid Removal | Amberlite™ IRA-67 | 232.44 mg/g | researchgate.net |

| Amberlite™ IRA-400 | 120.21 mg/g | researchgate.net | |

| Hyaluronic Acid (HA) | Amberlite™ IRA-67 | 81.80% | nih.govsemanticscholar.org |

| Amberlite™ IRA-400 Cl | < 81.80% (lower than IRA-67) | nih.govsemanticscholar.org |

Comparative Studies with Activated Carbon in Adsorption Processes

Activated carbon is a widely recognized industrial adsorbent, and its performance has been frequently compared with that of Amberlite™ IRA-67 in various adsorption processes.

Lactic Acid Adsorption: In the context of lactic acid adsorption from fermentation broth, Amberlite™ IRA-67 has been demonstrated to be more effective than activated carbon. Amberlite™ IRA-67 achieved a maximum adsorption capacity of 89.09% (equivalent to 220.69 mg/g of absorbed lactic acid), which was significantly higher than the 31.81% (157.64 mg/g) observed for activated carbon. researchgate.netresearchgate.net

Carboxylic Acid Recovery (Lactic, Acetic, Butyric): For the recovery of a mixture of carboxylic acids (lactic, acetic, and butyric acids) from clarified fermentation broth, Amberlite™ IRA-67 showed a maximum acid removal of 74%, outperforming activated carbon, which achieved 63%. nih.gov

Formic and Acetic Acid Adsorption: Conversely, in a study comparing the adsorption of formic and acetic acids, activated carbon was found to be more effective than Amberlite™ IRA-67. unam.mx This highlights that the optimal adsorbent choice can be highly dependent on the specific organic acid and process conditions.

Table 2: Comparative Adsorption Performance of Amberlite™ IRA-67 vs. Activated Carbon

| Application | Adsorbent | Adsorption Capacity / Removal Efficiency | Reference |

| Lactic Acid Adsorption | Amberlite™ IRA-67 | 220.69 mg/g (89.09% removal) | researchgate.netresearchgate.net |

| Activated Carbon | 157.64 mg/g (31.81% removal) | researchgate.netresearchgate.net | |

| Carboxylic Acid Recovery (Mixed) | Amberlite™ IRA-67 | 74% removal | nih.gov |

| Activated Carbon | 63% removal | nih.gov | |

| Formic and Acetic Acid Adsorption | Amberlite™ IRA-67 | Less effective than Activated Carbon | unam.mx |

| Activated Carbon | More effective than Amberlite™ IRA-67 | unam.mx |

Comparative Evaluation against Other Heterogeneous Catalysts in Targeted Organic Transformations

Beyond its role as an adsorbent, Amberlite™ IRA-67 has demonstrated significant utility as a heterogeneous catalyst in various organic transformations, primarily due to its tertiary amine functional groups.

Synthesis of 1,8-Dioxoxanthene Derivatives: Amberlite™ IRA-67 has been successfully employed as an efficient and easily recoverable heterogeneous catalyst for the synthesis of 1,8-dioxoxanthene derivatives from aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione. This catalytic process yields excellent results, with product yields ranging from 88% to 98% and short reaction times (15–65 minutes). haramaya.edu.ettandfonline.comresearchgate.nettandfonline.com The catalyst's reusability is a notable advantage, as it can be recovered and reused up to six times without any significant loss in activity. tandfonline.comresearchgate.nettandfonline.com

Sonogashira Cross-Coupling Reactions: In Sonogashira cross-coupling reactions, Amberlite™ IRA-67 offers distinct advantages. Its dimethylamino groups on the resin surface can effectively sequester palladium (Pd) and copper (Cu) species, which are common metal residues in such reactions. This property facilitates the removal of these metal residues by simple filtration upon reaction completion, thereby improving the purity of the final product. haramaya.edu.et

Aldol (B89426) Condensation: Amberlite™ IRA-67 has also been utilized as a base catalyst for the deprotonation of acetone (B3395972) in Aldol condensation reactions with furfural. tandfonline.com

Comparison with Amberlite™ IRC 86: In the synthesis of 1,8-Dioxooctahydroxanthene Derivatives, Amberlite™ IRA-67 was found to be a superior catalyst compared to Amberlite™ IRC 86 (a weak acid cation exchange resin). The comparison highlighted IRA-67's advantages in terms of higher percentage yield, shorter reaction times, and more facile work-up procedures, along with better catalyst recovery. haramaya.edu.et

Table 3: Catalytic Applications and Performance of Amberlite™ IRA-67

| Organic Transformation | Catalyst | Yield (%) | Reaction Time (min) | Reusability (Cycles) | Reference |

| 1,8-Dioxoxanthene Derivatives Synthesis | Amberlite™ IRA-67 | 88–98 | 15–65 | 6 | haramaya.edu.ettandfonline.comtandfonline.com |

| 1,8-Dioxooctahydroxanthene Derivatives Synthesis | Amberlite™ IRA-67 | Better performance | Faster | Better | haramaya.edu.et |

| Amberlite™ IRC 86 | Lower performance | Slower | Worse | haramaya.edu.et | |

| Sonogashira Cross-Coupling | Amberlite™ IRA-67 | Facilitates metal removal | N/A | N/A | haramaya.edu.et |

| Aldol Condensation | Amberlite™ IRA-67 | N/A | N/A | N/A | tandfonline.com |

Future Research Directions and Emerging Applications of Amberlite Ira 67

Novel Functionalization and Modification Strategies for Enhanced Performance

Future research is increasingly focused on enhancing the intrinsic properties of Amberlite IRA-67 through novel functionalization and modification. The goal of these strategies is to improve selectivity, increase adsorption capacity, and introduce new functionalities to the resin. Chemical alteration of the resin can modify the interaction strength between solutes and the adsorbent's surface, thereby improving adsorption capacity. nih.gov

One promising area is the modification of its tertiary amine functional groups to create specialized resins for targeted applications. tandfonline.com For instance, research could explore grafting specific ligands onto the acrylic backbone to create chelating resins with high selectivity for particular heavy metal ions or precious metals. The hydrophilic acrylic structure provides unique chemical and physical properties that make it a suitable candidate for such modifications. dupont.comdupont.com

Surface imprinting techniques represent another innovative approach. By polymerizing functional monomers around a template molecule on the surface of the Amberlite IRA-67 beads, it may be possible to create highly selective binding sites. This could lead to the development of resins for the specific removal of challenging contaminants or for the purification of high-value pharmaceutical compounds.

Exploration of Hybrid Separation/Reaction Systems Incorporating Amberlite IRA-67

The integration of Amberlite IRA-67 into hybrid systems that combine separation and reaction in a single unit is a significant area of future development. These systems, often referred to as reactive separation or in situ product recovery (ISPR) systems, can enhance reaction conversion and product yield by continuously removing an inhibitory product from the reaction medium. researchgate.net

A notable application of this is in fermentation processes. researchgate.net For example, in the biosynthesis of hyaluronic acid by Streptococcus zooepidemicus, the accumulation of the product increases broth viscosity, limiting the yield. nih.gov Using Amberlite IRA-67 in an ISPR system has been shown to adsorb the hyaluronic acid, reducing viscosity and improving production by 1.37-fold when dispersed in the medium and by an additional 1.36-fold when used in an internal column. nih.gov

Similarly, in lactic acid fermentation, Amberlite IRA-67 has been used to remove the acid as it is produced, which alleviates product inhibition and helps maintain a stable pH. researchgate.net Research has shown that this approach can increase microbial productivity by at least 1.4-fold compared to conventional methods. researchgate.net Future work could explore the application of these hybrid systems to a broader range of bioprocesses and chemical syntheses, optimizing resin configuration and operating conditions for maximum efficiency. nih.govresearchgate.net

Table 1: Performance of Amberlite IRA-67 in Hyaluronic Acid ISPR

| ISPR Configuration | Hyaluronic Acid Production Improvement | Viscosity Reduction (mPa·s) |

|---|---|---|

| Dispersed Resin | 1.37-fold increase over no resin | Not specified |

Investigation into New Catalytic Transformations Utilizing Amberlite IRA-67 as a Heterogeneous Catalyst

The use of ion exchange resins as catalysts in organic synthesis is a growing field, and Amberlite IRA-67 is emerging as a promising heterogeneous catalyst. tandfonline.comtandfonline.com Its tertiary amine functional groups can act as a basic catalyst, offering advantages such as non-toxicity, low cost, high yield efficiency, and easy recovery and reusability. tandfonline.comtandfonline.com

One of the key applications being explored is in condensation reactions. Researchers have successfully used Amberlite IRA-67 as a catalyst for the synthesis of 1,8-dioxo-octahydroxanthene derivatives from aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione. tandfonline.comtandfonline.com This method offers short reaction times and excellent yields (88–98%). tandfonline.comtandfonline.com The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity; one study showed it could be reused six times with only an 8% drop in yield. tandfonline.comresearchgate.net